molecular formula C11H6N2O2S2 B7683055 (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid

(E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid

カタログ番号 B7683055
分子量: 262.3 g/mol
InChIキー: GMCDWNDMNJRLQY-FPYGCLRLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid, also known as CT-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CT-1 is a member of the thiazole family of compounds and has been shown to have anti-inflammatory and anti-tumor properties. In

作用機序

The mechanism of action of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells by reducing the activity of MMPs. In animal models of inflammation and autoimmune disorders, this compound has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of immune cells.

実験室実験の利点と制限

One advantage of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid is its relatively low toxicity and good solubility in water and organic solvents, which makes it suitable for use in in vitro and in vivo experiments. Additionally, this compound has been shown to have a relatively long half-life, which allows for sustained inhibition of target enzymes and signaling pathways. However, one limitation of this compound is its poor stability in acidic conditions, which can limit its use in certain experimental conditions.

将来の方向性

There are several future directions for the study of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid. One area of research is the identification of the specific enzymes and signaling pathways that are targeted by this compound. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for various therapeutic applications. Finally, the development of more stable analogs of this compound could improve its efficacy and expand its potential therapeutic applications.

合成法

The synthesis of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid involves a multi-step process that begins with the reaction of 2-aminothiophenol and chloroacetic acid to form 2-(2-thienyl)glycine. This intermediate is then reacted with thiourea and sodium hydroxide to produce 2-thiohydantoin. The final step involves the reaction of 2-thiohydantoin with acrylonitrile and hydrochloric acid to yield this compound. The purity of this compound can be improved through recrystallization or column chromatography.

科学的研究の応用

(E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In autoimmune disorders, this compound has been shown to reduce the severity of symptoms in animal models of multiple sclerosis and rheumatoid arthritis.

特性

IUPAC Name

(E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2S2/c12-4-8(11(14)15)3-9-6-17-10(13-9)7-1-2-16-5-7/h1-3,5-6H,(H,14,15)/b8-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCDWNDMNJRLQY-FPYGCLRLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC(=CS2)C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1C2=NC(=CS2)/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。